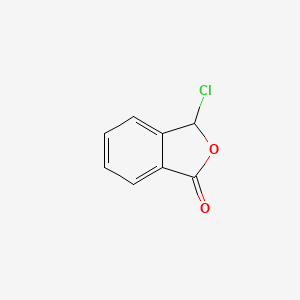

3-Chlorophthalide

Description

Properties

IUPAC Name |

3-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZPDRVHYHFILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316508 | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-21-2 | |

| Record name | 3-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6295-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophthalide: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Chlorophthalide, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of synthetic chemistry. As a versatile intermediate, its strategic importance lies in its ability to introduce the phthalide moiety into a diverse range of molecules, a structural motif present in numerous biologically active compounds and advanced materials. This guide, intended for the discerning chemist and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its fundamental properties, dissect its synthesis and reactivity, and illuminate its applications, particularly within the realm of pharmaceutical sciences. Our focus remains on the "why" behind the "how," offering insights into the mechanistic underpinnings and practical considerations that govern its use in the laboratory and beyond.

Section 1: Core Chemical and Physical Properties

This compound, systematically named 3-chloro-2-benzofuran-1(3H)-one, is a halogenated lactone. Its core structure consists of a benzene ring fused to a five-membered lactone ring, with a chlorine atom positioned at the 3-position. This seemingly simple arrangement of atoms gives rise to a unique set of properties that are pivotal to its utility as a synthetic building block.

| Property | Value | Source(s) |

| CAS Number | 6295-21-2 | [1][2] |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 110-112 °C at 2 Torr | [3] |

| Solubility | Soluble in many organic solvents such as ethanol and acetone; sparingly soluble in water. | [4] |

Section 2: Synthesis of this compound: Pathways and Mechanisms

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, each with its own advantages and mechanistic nuances.

Hydrolysis of Pentachloro-o-xylene

A prominent industrial method for the synthesis of this compound involves the controlled hydrolysis of pentachloro-o-xylene.[3] This process is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), at elevated temperatures (above 100°C).[3]

Reaction:

α,α,α,α',α'-Pentachloro-o-xylene + 2 H₂O --(FeCl₃, >100°C)--> this compound + 4 HCl

A critical aspect of this synthesis is the careful control of the stoichiometry of water. Using precisely two moles of water per mole of pentachloro-o-xylene allows for the selective formation of the chlorophthalide, preventing over-hydrolysis to phthalaldehydic acid.[3]

Experimental Protocol: Synthesis of this compound via Hydrolysis of Pentachloro-o-xylene [3]

-

Apparatus Setup: A multi-necked flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inlet for the addition of water is charged with pentachloro-o-xylene and a catalytic amount of anhydrous FeCl₃.

-

Reaction Initiation: The mixture is heated to approximately 140°C with vigorous stirring.

-

Controlled Water Addition: Water is introduced into the reaction mixture at a controlled rate, ensuring that it reacts immediately upon addition to form HCl, which is then removed.

-

Reaction Monitoring and Work-up: The reaction is monitored for the cessation of HCl evolution. Upon completion, the crude this compound is isolated.

-

Purification: The product is purified by vacuum distillation, yielding this compound with a boiling point of 110-112°C at 2 Torr.

Classical Synthetic Routes

Historically, this compound has been prepared through two primary "classical" methods:

-

Chlorination of Phthalide: This method involves the direct chlorination of phthalide.

-

From Phthalaldehydic Acid: The reaction of phthalaldehydic acid with thionyl chloride (SOCl₂) also yields this compound.[3]

While effective, these methods often require starting materials that themselves necessitate multi-step syntheses.[3]

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 3-position, which behaves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities at this position.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols.[3] This reactivity is the cornerstone of its application in building more complex molecular architectures.

Generalized Reaction Scheme:

This compound + Nu⁻ → 3-Substituted Phthalide + Cl⁻

(where Nu⁻ represents a nucleophile)

Other Key Reactions

-

Oxidation: this compound can be oxidized to phthalic acid derivatives.

-

Reduction: Reduction of this compound can lead to the formation of phthalide.[3]

Section 4: The Role of this compound in Pharmaceutical and Agrochemical Synthesis

The phthalide and 3-substituted phthalide moieties are prevalent in a number of biologically active natural products and synthetic compounds.[5][6][7][8] this compound serves as a key intermediate in the synthesis of these and other important molecules.

The introduction of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[7]

Section 5: Analytical Characterization of this compound

The accurate characterization of this compound is essential for its use in synthesis, ensuring purity and confirming its identity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a distinct singlet for the proton at the 3-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon of the lactone, and the carbon bearing the chlorine atom.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the lactone functional group.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method for Analysis of Related Phthalic Anhydrides [10]

While a specific method for this compound is not detailed, a reverse-phase HPLC method for the analysis of a related compound, 3-chlorophthalic anhydride, provides a strong starting point.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape.

-

Detection: UV detection is suitable due to the aromatic nature of the molecule.

This method is scalable and can be adapted for the preparative separation of impurities. For mass spectrometry (MS) detection, volatile buffers such as formic acid should be used.[10]

Section 6: Comparative Reactivity: this compound vs. 3-Bromophthalide

In many synthetic applications, 3-bromophthalide is used interchangeably with this compound. The choice between the two often depends on factors such as cost, availability, and the specific reaction conditions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making 3-bromophthalide a more reactive electrophile in nucleophilic substitution reactions. This can lead to faster reaction times or the ability to use weaker nucleophiles. However, this compound may offer advantages in terms of stability and cost-effectiveness.

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the power of functionalized small molecules in enabling the construction of complex and valuable chemical entities. Its straightforward synthesis, coupled with the predictable and versatile reactivity of the 3-chloro position, has solidified its role as a valuable intermediate in the fields of pharmaceutical and agrochemical research. As the demand for novel bioactive molecules continues to grow, the importance of foundational building blocks like this compound is unlikely to diminish. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is therefore indispensable for any scientist working at the forefront of modern synthetic chemistry.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. This compound | C8H5ClO2 | CID 95469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. US4446327A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. 3-Chlorophthalic acid | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. New Route to Phthalides - ChemistryViews [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Separation of 3-Chlorophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chlorophthalide

This document serves as an in-depth technical guide to the spectroscopic analysis of 3-Chlorophthalide (CAS No: 6340-84-7), a key intermediate in various chemical syntheses. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and quality control in research, development, and manufacturing. Herein, we will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the underlying scientific rationale for the experimental approach and interpretation.

Introduction to Spectroscopic Analysis Workflow

The unambiguous identification of a molecule like this compound relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of structural information. Each method probes different aspects of the molecule's constitution. Mass spectrometry provides the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed carbon-hydrogen framework. The convergence of data from these independent techniques provides a self-validating system for structural confirmation.

The logical workflow for this process is outlined below. It begins with determining the molecular formula and then proceeds to identify functional groups and the connectivity of the atoms.

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A small amount of this compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), which is magnetically transparent in the ¹H NMR experiment. A trace amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of a high-field instrument is crucial for achieving better signal dispersion, which is essential for resolving complex spin systems, particularly in the aromatic region.

Data and Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals corresponding to the aromatic protons and the single proton at the chiral center.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.90 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) |

| ~6.50 | Singlet | 1H | Methine Proton (H-3) |

-

Aromatic Region (δ 7.50-7.90): The four protons on the benzene ring are electronically distinct and coupled to each other, resulting in a complex multiplet. The exact chemical shifts and coupling patterns depend on the specific substitution pattern.

-

Methine Proton (δ ~6.50): The single proton at the 3-position (H-3) is adjacent to both an oxygen atom and a chlorine atom. These electronegative atoms deshield the proton, causing its signal to appear downfield. Its singlet multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment. A greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (about 1.1%).

Data and Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~168 | C=O | Carbonyl carbon of the lactone, highly deshielded. |

| ~145, ~125 | Aromatic C (quaternary) | Carbons of the benzene ring attached to other non-hydrogen atoms. |

| ~135, ~130, ~128, ~122 | Aromatic CH | Aromatic carbons bonded to hydrogen. Their shifts are in the typical aromatic region.[1] |

| ~80 | C-Cl | The carbon atom bonded to both chlorine and oxygen is significantly deshielded. |

The specific assignments can be confirmed with more advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals that are directly bonded, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as the stretching and bending of bonds, absorb IR radiation at characteristic frequencies.

Experimental Protocol: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (like chloroform) and placing a drop between two salt plates. The KBr pellet method is often preferred for solids as it avoids solvent interference bands.

Data and Interpretation: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl group in the lactone ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1780 | Strong | C=O Stretch (Lactone) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-Cl Stretch |

-

C=O Stretch (~1780 cm⁻¹): This is the most prominent peak in the spectrum. The high frequency is characteristic of a five-membered ring lactone (γ-lactone), where ring strain increases the frequency of the carbonyl stretch compared to an open-chain ester (typically ~1740 cm⁻¹).[2]

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[3]

-

C-O Stretch (~1250 cm⁻¹): This strong band is characteristic of the C-O single bond stretching in the ester functional group of the lactone.

-

C-Cl Stretch (~750 cm⁻¹): The absorption in the lower frequency region is consistent with the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" technique that causes extensive fragmentation. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which allows for the calculation of the molecular formula.

Data and Interpretation: The mass spectrum of this compound will show the molecular ion peak and several fragment ions.

| m/z (mass-to-charge ratio) | Interpretation |

| ~168/170 | [M]⁺˙, Molecular Ion |

| ~133 | [M - Cl]⁺ |

| ~105 | [C₇H₅O]⁺ |

-

Molecular Ion Peak ([M]⁺˙): The molecular formula of this compound is C₈H₅ClO₂. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, one at m/z ≈ 168 (for the molecule containing ³⁵Cl) and another at m/z ≈ 170 (for the molecule containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[4] This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragmentations: A common fragmentation pathway is the loss of the chlorine radical to form a cation at m/z 133. Further fragmentation can lead to the loss of carbon monoxide (CO) from the lactone ring.

Caption: Key Fragmentation Pathways of this compound in MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and validated structural characterization of this compound. The mass spectrum confirms the molecular weight and elemental composition (C₈H₅ClO₂). The IR spectrum identifies the key functional groups: a γ-lactone and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity, confirming the precise arrangement of atoms in the molecule. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for its use in research and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][5]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][3]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][2]

-

Gómez-Alonso, S., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 159, 36-45. [Link][4]

Sources

3-Chlorophthalide and its role as a chemical intermediate

An In-Depth Technical Guide to 3-Chlorophthalide: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate

Abstract

This compound, also known as 3-chloro[3H]-isobenzofuranone-1, is a highly reactive and versatile chemical intermediate pivotal for introducing the phthalidyl moiety in advanced organic synthesis.[1] Its unique structure, featuring a lactone ring with a reactive chlorine atom at the benzylic position, makes it an invaluable building block in the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detail its principal synthetic routes with step-by-step protocols, analyze its reaction mechanisms, and showcase its application in the creation of high-value compounds, including pharmaceuticals and agrochemicals.[2][3]

Introduction to this compound

This compound (CAS No. 6295-21-2) is a chlorinated aromatic lactone derived from phthalide.[4][5] It is often referred to as the pseudochloride of phthalaldehydic acid, a name that aptly describes its chemical behavior as a masked aldehyde-acid functional group.[1] This dual reactivity is the cornerstone of its utility, allowing for sequential and controlled synthetic transformations.

1.1. Nomenclature and Structure

-

IUPAC Name: 3-chloro-3H-2-benzofuran-1-one[4]

-

Molecular Formula: C₈H₅ClO₂[4]

-

Molecular Weight: 168.57 g/mol [4]

-

Structure:

1.2. Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 6295-21-2 | [4] |

| Appearance | Colorless to white solid | [5] |

| Melting Point | 61 °C | [5] |

| Boiling Point | 116-118 °C at 3 Torr | [1] |

| Solubility | Soluble in most non-polar organic solvents; sparingly soluble in petroleum ether. | [5] |

1.3. Significance as a Chemical Intermediate

A chemical intermediate is a molecule formed from reactants that reacts further to create the final products of a chemical reaction.[6] this compound perfectly embodies this role. Its significance lies in its ability to act as a potent electrophile. The chlorine atom at the C3 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the phthalide scaffold to a wide range of nucleophiles, a critical step in the synthesis of many biologically active molecules and fine chemicals.[1][2]

Synthesis of this compound

The preparation of high-purity this compound is essential for its use in subsequent synthetic steps. Several methods have been developed, each with distinct advantages regarding yield, purity, and scalability.

2.1. Overview of Synthetic Strategies

Two primary industrial routes to this compound are the hydrolysis of a polychlorinated precursor and the direct chlorination of phthalide.[1][5]

2.2. Method 1: Hydrolysis of Pentachloro-o-xylene

This process offers a direct route to this compound with high yield and purity.[1]

-

Causality: The reaction proceeds via the controlled hydrolysis of the trichloromethyl group of pentachloro-o-xylene. The presence of a Lewis acid catalyst, such as FeCl₃, facilitates the reaction. Water is added at a controlled rate to ensure it reacts completely, preventing its vaporization from the high-temperature reaction mixture and maximizing the yield.[1] The two moles of water are stoichiometrically required to hydrolyze the CCl₃ group to a carboxylic acid, which then cyclizes with the adjacent CH₂Cl group to form the lactone ring, releasing HCl.

-

Experimental Protocol:

-

Setup: A four-necked flask is equipped with a mechanical stirrer, reflux condenser, contact thermometer, and an introduction tube connected to a water proportioning pump. The reflux condenser outlet is connected to an HCl absorption vessel.[1]

-

Charging: Charge the reaction vessel with pentachloro-o-xylene (1.0 mol equivalent) and FeCl₃ (catalytic amount, e.g., 0.1-0.2% by weight). Heat the mixture to 140 °C with vigorous agitation.[1]

-

Reaction: Begin the slow, continuous addition of water (2.0 mol equivalents) via the proportioning pump at a rate that sustains the reaction temperature and allows for complete reaction of the water (e.g., 120 ml/hour for an 11.3 mole scale reaction).[1] The reaction is exothermic and will generate significant amounts of HCl gas.

-

Completion: After the addition of water is complete (approximately 2 hours for the specified scale), continue stirring at 140 °C for an additional hour to ensure the reaction goes to completion.[1]

-

Purification: The crude this compound is purified by vacuum distillation. The product typically distills at 110-118 °C at 2-3 Torr.[1]

-

2.3. Method 2: Direct Chlorination of Phthalide

This classic method involves the direct substitution of a hydrogen atom with chlorine on the phthalide backbone.[5]

-

Causality: The chlorination occurs at the alpha-position (C3) to the carbonyl group, which is also a benzylic position, making it susceptible to radical or electrophilic chlorination. The reaction is performed at an elevated temperature (130-140 °C) to ensure the phthalide is molten and to provide the activation energy for the reaction. Chlorine gas is passed through rapidly until a specific weight gain is achieved, corresponding to the formation of the monochlorinated product. Over-chlorination is a risk, so monitoring the reaction progress is critical.[5]

-

Experimental Protocol:

-

Setup: A stirred reaction vessel is heated to 130-140 °C.

-

Reaction: Molten phthalide is stirred while a rapid stream of dry chlorine gas is passed through the liquid.[5]

-

Monitoring: The reaction progress is monitored by the gain in weight of the reaction mixture. The chlorination is stopped when the weight gain is approximately 75-85% of the theoretical amount required for monosubstitution.[5] This sub-stoichiometric endpoint is crucial to minimize the formation of dichlorinated byproducts.

-

Purification: The crude product mixture, containing unreacted phthalide and this compound, can be purified by fractional distillation or crystallization from a suitable solvent like cyclohexane.[5][7]

-

2.4. Comparative Analysis of Synthesis Routes

| Feature | Method 1 (Hydrolysis) | Method 2 (Direct Chlorination) |

| Starting Material | Pentachloro-o-xylene | Phthalide |

| Key Reagents | Water, Lewis Acid (FeCl₃) | Chlorine gas |

| Yield & Purity | High yield and purity achievable directly.[1] | Can result in mixtures; requires careful control to avoid over-chlorination.[5] |

| Scalability | Well-suited for large-scale industrial production.[1] | Scalable, but control of chlorination can be challenging. |

| Byproducts | Primarily HCl gas. | HCl gas, dichlorinated phthalides, unreacted starting material. |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the C3 chlorine atom.

3.1. The Phthalidyl Moiety: A Versatile Synthon

The core value of this compound is its function as a synthon for the phthalidyl group. This moiety is present in numerous natural products and pharmaceuticals, contributing to their biological activity.[3] The C-Cl bond is readily cleaved in the presence of nucleophiles, allowing for the construction of more complex molecular architectures.

3.2. Key Reactions of this compound

The primary reaction pathway is nucleophilic substitution, where a wide variety of nucleophiles can displace the chloride ion.[8]

-

Hydrolysis: In the presence of hot water, this compound readily hydrolyzes to form phthalaldehydic acid.[5] This reaction underscores its character as a "pseudochloride" and provides a synthetic route to this important bifunctional molecule.

-

Alcoholysis/Phenolysis: Alcohols and phenols react with this compound, typically in the presence of a base, to form 3-alkoxy- and 3-aryloxyphthalides.

-

Aminolysis: Primary and secondary amines can displace the chloride to yield 3-aminophthalide derivatives.

-

Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard reagents, can react at the C3 position to form new C-C bonds, leading to 3-substituted phthalides.

Applications in Complex Molecule Synthesis

This compound serves as a cornerstone intermediate in the production of valuable chemicals for the pharmaceutical and agrochemical industries.[2][9]

4.1. Role in Pharmaceutical Synthesis

The phthalide scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities, including immunosuppressants and anti-stroke agents.[3] this compound provides an efficient entry point for constructing derivatives of this scaffold, making it a key intermediate for drug development.[10][11]

4.2. Case Study: Agrochemical Synthesis

Agrochemicals, such as herbicides and pesticides, often feature complex heterocyclic structures designed for specific biological targets.[12][13] this compound is used to produce key intermediates for these products.[14] For example, it can be a precursor in the synthesis of certain classes of herbicides and fungicides where the phthalide ring system is part of the final active ingredient.

4.3. Emerging Applications: Pheromone Synthesis

Insect pheromones are complex organic molecules used for environmentally friendly pest management.[15] Many pheromones are chiral alcohols, esters, or acids. The reactivity of this compound can be leveraged in multi-step syntheses of such compounds. For instance, a synthetic pathway towards a component of the Nasonov pheromone, such as geranic acid, could conceivably utilize a phthalide-derived intermediate.[16][17] A Grignard reaction on this compound followed by ring-opening and further functional group manipulation illustrates the potential of this intermediate in accessing complex, high-value targets.

Experimental Protocols and Handling

Effective and safe use of this compound requires adherence to established laboratory procedures and safety protocols.

5.1. General Laboratory Workflow

The following diagram outlines a typical workflow for a nucleophilic substitution reaction using this compound.

-

Self-Validation: Each step in the workflow includes a validation point. The reaction is monitored for completion (TLC, GC/MS), and the final product is rigorously characterized (NMR, MS) to confirm its structure and purity, ensuring the protocol is self-validating.

5.2. Safety and Handling Precautions

This compound is a reactive chemical that must be handled with appropriate care.

| Hazard Category | Precautionary Measures and Rationale |

| Toxicity | Toxic if swallowed (H301).[18] Avoid ingestion. Wash hands thoroughly after handling. Rationale: Prevents accidental poisoning. |

| Irritation | Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[18] Irritating to skin.[19] Rationale: The compound and its hydrolysis product (HCl) are corrosive. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[18][20] Use in a well-ventilated area or fume hood. Rationale: Creates a barrier to prevent skin/eye contact and inhalation. |

| Handling | Avoid breathing dust/fumes.[18] Handle in accordance with good industrial hygiene and safety practices.[20] Rationale: Minimizes exposure to the irritant and potentially toxic compound. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Rationale: Prevents hydrolysis from atmospheric moisture, which would degrade the material and release HCl. |

| Spills | Use personal protective equipment. Avoid creating dust. Take up mechanically and place in appropriate containers for disposal.[20] Rationale: Prevents dispersal of the hazardous material and ensures safe cleanup. |

Conclusion

This compound stands out as a chemical intermediate of significant industrial and academic importance. Its value is derived from its precise and predictable reactivity, which enables the efficient introduction of the phthalidyl group into a diverse range of molecular targets. Through well-established synthetic routes, such as the hydrolysis of pentachloro-o-xylene and the direct chlorination of phthalide, this key building block is made accessible for applications spanning the pharmaceutical, agrochemical, and fine chemical sectors. A thorough understanding of its handling requirements, reaction mechanisms, and synthetic potential allows researchers and process chemists to fully leverage its capabilities in the development of novel and complex molecules. The continued application of this compound is poised to contribute to future innovations in drug discovery and materials science.

References

- 1. US4446327A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound [synhet.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C8H5ClO2 | CID 95469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2047946A - Process for the chlorination of phthalide and further treatment of the chlorination product - Google Patents [patents.google.com]

- 6. Reaction intermediate - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 15. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. Nasonov pheromone - Wikipedia [en.wikipedia.org]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. georganics.sk [georganics.sk]

- 19. chembk.com [chembk.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

The Multifaceted Biological Activities of Phthalide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Phthalide Scaffold

Phthalides, a class of bicyclic compounds featuring a fused γ-lactone and benzene ring, have emerged from the annals of traditional medicine to become a focal point of modern drug discovery.[1][2] Historically present in medicinal plants like Angelica sinensis and Ligusticum chuanxiong, these compounds are no longer just components of herbal remedies but are now recognized for their vast therapeutic potential.[2][3][4] This guide, intended for researchers and drug development professionals, delves into the core biological activities of phthalide derivatives, offering insights into their mechanisms of action and providing robust experimental frameworks for their evaluation.

With a structural backbone ripe for chemical modification, phthalide derivatives exhibit a remarkable diversity of pharmacological effects, including potent anticancer, neuroprotective, and antimicrobial activities.[2][5][6][7] This document will explore these key areas, elucidating the scientific rationale behind experimental designs and presenting detailed protocols to empower researchers in their quest for novel therapeutics. Our exploration will be grounded in established scientific principles, ensuring that the methodologies described are both accurate and reproducible.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Phthalide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[8][9][10][11] The inherent hydrophobicity of the phthalimide structure, a related class of compounds, is thought to enhance bioavailability and membrane diffusion, contributing to their efficacy.[5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

A key mechanism through which phthalide derivatives exert their anticancer effects is the disruption of the cell cycle. For instance, certain phthalideisoquinoline derivatives have been shown to induce G2/M arrest in tumor cells, a critical checkpoint for preventing the proliferation of damaged cells.[9][10][12] This cell cycle blockade is often a prelude to apoptosis, or programmed cell death.

Another avenue of anticancer activity involves the modulation of key signaling pathways. For example, some phthalimide derivatives have been found to suppress the production of pro-inflammatory cytokines like TNF-α, which can play a role in tumor promotion.[5] Furthermore, studies have shown that certain derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis, the process by which tumors develop their own blood supply.[11]

Featured Phthalide Derivative: Noscapine Analogs

Noscapine, a phthalideisoquinoline alkaloid, and its derivatives are known microtubule-interfering agents with potent anti-tumor activity.[10] A novel synthetic derivative, compound 4x, has been shown to be more than 10-fold more efficient than noscapine in inhibiting the growth of multiple tumor cell lines by significantly increasing G2/M arrest.[9][10][12]

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the cornerstone of anticancer drug discovery.[8] The following workflow outlines a standard approach for screening and characterizing the anticancer potential of novel phthalide derivatives.

Caption: Workflow for in vitro anticancer screening of phthalide derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the phthalide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Effects: A Beacon of Hope for Neurological Disorders

Several phthalide derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic stroke.[6][16] A prominent example is 3-n-butylphthalide (NBP), which is approved for the treatment of acute ischemic stroke in China.[6][16]

Mechanism of Action: A Multi-Target Approach

The neuroprotective mechanisms of phthalides are multifaceted and involve combating oxidative stress, inflammation, and apoptosis.[6][17]

-

Anti-inflammatory Action: NBP has been shown to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators.[6][17] This can involve the inhibition of signaling pathways such as the NF-κB pathway.[6] Phthalide derivative CD21 has also been shown to exert anti-inflammatory effects by inhibiting the TLR4/nuclear factor-κB pathway.[18]

-

Antioxidant Properties: Phthalides like NBP can mitigate oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[6][17] They can also reduce the production of reactive oxygen species (ROS).[19]

-

Anti-apoptotic Effects: NBP can protect neurons from apoptosis by modulating the mitochondrial apoptotic pathway.[6] This includes regulating the expression of pro-apoptotic and anti-apoptotic proteins.[20]

Caption: Multi-target neuroprotective mechanisms of phthalide derivatives like NBP.

Experimental Framework: Assessing Neuroprotective Efficacy

A comprehensive evaluation of neuroprotective potential requires both in vitro and in vivo models that mimic the pathological conditions of neurological disorders.[21][22][23]

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.[19]

Principle: This assay evaluates the ability of a test compound to protect neuronal cells from damage induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which induce oxidative stress.[19]

Step-by-Step Protocol:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach the desired confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the phthalide derivative for a specified duration (e.g., 24 hours).

-

Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin like 6-OHDA or MPP+ for a defined period.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Apoptosis Analysis: Evaluate apoptosis by flow cytometry using Annexin V/PI staining.

-

Data Analysis: Compare the viability, ROS levels, and apoptosis rates in compound-treated cells with those in the neurotoxin-only control group to determine the neuroprotective effect.[19]

Antimicrobial Properties: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Phthalide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5][7][24][25]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial mechanisms of phthalides are still being elucidated but are thought to involve disruption of microbial membranes and inhibition of essential cellular processes. The hydrophobic nature of some phthalimide derivatives may facilitate their passage through microbial cell walls.[5] Some studies have shown that certain N-substituted phthalimides exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7]

Notable Antimicrobial Phthalides:

-

Z-ligustilide: Has shown inhibitory activity against E. coli and S. aureus.[25]

-

Butylidenephthalide: Active against E. coli and S. aureus.[25]

-

Senkyunolides: A group of phthalides with reported antibacterial effects.[26][27]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[28][29][30] The broth microdilution method is a standard technique for determining MIC.[28][29]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. The MIC is determined by visual inspection of turbidity after incubation.[29]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the phthalide derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance.[29]

Table 1: Representative Biological Activities of Phthalide Derivatives

| Phthalide Derivative | Biological Activity | Target/Mechanism | Representative IC50/MIC |

| Compound 4x (Noscapine analog) | Anticancer | G2/M cell cycle arrest | Potent inhibition of multiple tumor cell lines[9][10] |

| 3-n-butylphthalide (NBP) | Neuroprotective | Anti-inflammatory, antioxidant, anti-apoptotic[6][17] | Approved for ischemic stroke treatment in China[6] |

| Z-ligustilide | Antimicrobial | Growth inhibition | MIC: 1 mg/mL (S. aureus), 4 mg/mL (E. coli)[25] |

| Senkyunolide I | Anti-inflammatory | Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines[31] | Reduces IL-6 and IL-8 production at 100 µM[31] |

Conclusion and Future Directions

The diverse biological activities of phthalide derivatives underscore their immense potential in drug discovery. Their efficacy as anticancer, neuroprotective, and antimicrobial agents, coupled with their amenability to chemical synthesis and modification, makes them a highly attractive scaffold for the development of novel therapeutics.[1][9] The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and advance promising phthalide-based drug candidates.

Future research should focus on elucidating the precise molecular targets and signaling pathways for a wider range of phthalide derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity.[32] Furthermore, advanced in vivo studies and clinical trials are necessary to translate the promising in vitro findings into tangible clinical benefits. The continued exploration of this fascinating class of compounds holds the key to unlocking new treatments for some of the most challenging diseases of our time.

References

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (URL: )

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )

- Therapeutic Potential of Phthalimide Deriv

- Neuroprotective mechanisms of 3-n-butylphthalide in neurodegener

- Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed. (URL: )

- Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - ACS Public

- Bioassays for anticancer activities - PubMed. (URL: )

-

Antibiotic sensitivity testing - Wikipedia. (URL: [Link])

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )

-

Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])

- Synthesis, characterization and antimicrobial activity of some new phthalimide deriv

-

Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Publishing. (URL: [Link])

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. (URL: [Link])

-

Z‐ligustilide: A review of its pharmacokinetics and pharmacology - ResearchGate. (URL: [Link])

-

Chemistry and biological activities of naturally occurring phthalides - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - ResearchGate. (URL: [Link])

- Antimicrobial Susceptibility Testing - Apec.org. (URL: )

-

Research progress on the pharmacological activities of senkyunolides - Hep Journals. (URL: [Link])

-

Phthalide Derivative CD21 Ameliorates Ischemic Brain Injury in a Mouse Model of Global Cerebral Ischemia: Involvement of Inhibition of NLRP3 - PubMed. (URL: [Link])

-

Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC. (URL: [Link])

-

Phthalide derivative CD21 ameliorates ischemic brain injury in a mouse model of global cerebral ischemia: involvement of inhibition of NLRP3 - ResearchGate. (URL: [Link])

-

A brief discussion of mechanism of butylphthalide in treatment of ischemic cerebrovascular disease and its potential clinical ap - MedCrave online. (URL: [Link])

-

Bioassays for anticancer activities. - Semantic Scholar. (URL: [Link])

-

(PDF) Synthesis and biological evaluation of phthalimide dithiocarbamate and dithioate derivatives as anti‐proliferative and anti‐angiogenic agents‐I - ResearchGate. (URL: [Link])

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (URL: [Link])

-

Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC - NIH. (URL: [Link])

-

What is Butylphthalide used for? - Patsnap Synapse. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (URL: [Link])

-

Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed. (URL: [Link])

-

Antibacterial activity of phthalide derivatives 1-3. - ResearchGate. (URL: [Link])

-

Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PubMed Central. (URL: [Link])

-

Neuroprotective effect and mechanism of butylphthalide after cerebral ischemia-reperfusion injury in rats - Termedia. (URL: [Link])

-

(PDF) NATURAL PRODUCTS WITH ANTICANCER ACTIVITY: A REVIEW OF IN VITRO, IN VIVO AND MOLECULAR DOCKING ASSAYS - ResearchGate. (URL: [Link])

-

A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives - Acta Scientific. (URL: [Link])

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (URL: [Link])

-

Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC - NIH. (URL: [Link])

-

Research progress on the pharmacological activities of senkyunolides - ResearchGate. (URL: [Link])

-

The chemical structure of Z‐ligustilide | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Structure-activity relationship of phthalide derivatives. - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed. (URL: [Link])

-

Ligustilide - Wikipedia. (URL: [Link])

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (URL: [Link])

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. What is Butylphthalide used for? [synapse.patsnap.com]

- 17. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. integra-biosciences.com [integra-biosciences.com]

- 30. apec.org [apec.org]

- 31. caymanchem.com [caymanchem.com]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Chlorophthalide from phthalaldehydic acid and thionyl chloride

Abstract

This document provides a comprehensive guide for the synthesis of 3-chlorophthalide, an important synthetic intermediate, from phthalaldehydic acid using thionyl chloride. The protocol details the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Significance

This compound, also known as 3-chloro-3H-isobenzofuran-1-one, is a valuable reagent in organic chemistry, primarily serving as an intermediate for introducing the phthalidyl moiety into various molecules.[1] Its synthesis from phthalaldehydic acid and thionyl chloride is a classical and effective method.[1]

Phthalaldehydic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide (II), with infrared spectroscopy studies suggesting that the cyclic lactol form is predominant, particularly in the solid state.[2] This structural feature is central to the reaction mechanism, as the hydroxyl group of the lactol tautomer is the reactive site for chlorination by thionyl chloride.

Reaction Mechanism

The conversion of phthalaldehydic acid to this compound proceeds through the reaction of its more stable cyclic tautomer, 3-hydroxyphthalide, with thionyl chloride (SOCl₂). This reaction is analogous to the well-established conversion of alcohols to alkyl chlorides or carboxylic acids to acyl chlorides.[3][4]

The mechanism can be described in the following stages:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group in 3-hydroxyphthalide attacks the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated chlorosulfite intermediate.

-

Formation of the Chlorosulfite Ester: A proton is transferred, often facilitated by a base (like pyridine, if used, or another molecule of the starting material), to the displaced chloride ion, leading to the formation of a neutral alkyl chlorosulfite intermediate.

-

Intramolecular Nucleophilic Substitution (Sₙi): The chlorosulfite group is an excellent leaving group. The reaction proceeds via an intramolecular nucleophilic substitution, where the chloride atom attacks the carbon atom to which the chlorosulfite group is attached. This concerted step results in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4]

The evolution of these gases helps to drive the reaction to completion according to Le Châtelier's principle.

Caption: Fig. 1: Reaction Mechanism for the Synthesis of this compound

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Equipment

| Reagents & Materials | Grade | Supplier Example | Notes |

| Phthalaldehydic acid (C₈H₆O₃) | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care.[5] |

| Anhydrous Toluene | DriSolv® or similar | MilliporeSigma | Use of an anhydrous solvent is crucial. |

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Fisher Scientific | For neutralizing acidic gases. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | For drying the organic phase. |

| Equipment | Description |

| Round-bottom flask (2-neck or 3-neck) | Reaction vessel. Must be oven-dried before use.[6] |

| Reflux condenser | To prevent loss of solvent and reagent during heating. |

| Magnetic stirrer and stir bar | For homogeneous mixing of the reaction. |

| Heating mantle with temperature control | To heat the reaction mixture to reflux. |

| Gas outlet adapter and tubing | To direct byproduct gases (HCl, SO₂) to a trap. |

| Gas trap (bubbler) | Filled with a saturated sodium bicarbonate solution to neutralize acidic gases. |

| Dropping funnel (optional) | For controlled addition of thionyl chloride. |

| Rotary evaporator | For removal of excess thionyl chloride and solvent under reduced pressure. |

| Vacuum distillation apparatus | For purification of the final product. |

Step-by-Step Synthesis Procedure

Caption: Fig. 2: Experimental Workflow

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.

-

Charging the Reactor: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalaldehydic acid (15.0 g, 0.1 mol). Add 100 mL of anhydrous toluene to the flask.

-

Reagent Addition: While stirring, carefully add thionyl chloride (14.6 mL, 23.8 g, 0.2 mol, 2.0 equivalents) to the suspension. The addition may be exothermic. Attach a gas trap containing a saturated solution of sodium bicarbonate to the top of the reflux condenser to neutralize the HCl and SO₂ gases produced.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~120°C) with vigorous stirring.[6] The solid phthalaldehydic acid will gradually dissolve as it reacts. Maintain the reflux for 3 hours, or until the evolution of gas has ceased.[6]

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[6] Caution: The vapors are corrosive. Ensure the rotary evaporator is in a fume hood and its vacuum pump is protected by a cold trap and a base trap.

-

Purification: The resulting crude oil or solid is purified by vacuum distillation. Assemble a distillation apparatus and distill the crude product under high vacuum. Collect the fraction boiling at approximately 110-118°C at 2-3 Torr.[1] The product should solidify upon cooling.

-

Isolation: The purified this compound is a colorless solid with a reported melting point of 58-60°C.[1] The typical yield is in the range of 85-95%.

Summary of Reaction Parameters

| Parameter | Value |

| Stoichiometry | 1.0 eq. Phthalaldehydic acid : 2.0 eq. SOCl₂ |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux (~110°C) |

| Reaction Time | 3 hours |

| Product Boiling Point | 110-118°C @ 2-3 Torr[1] |

| Product Melting Point | 58-60°C[1] |

| Expected Yield | 85-95% |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9-7.5 (m, 4H, aromatic protons), ~7.1 (s, 1H, CHCl).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~145 (aromatic C), ~134 (aromatic CH), ~130 (aromatic CH), ~126 (aromatic C), ~124 (aromatic CH), ~85 (CHCl).

-

Infrared (IR) Spectroscopy (ATR): ν (cm⁻¹) ~1780 cm⁻¹ (strong, C=O stretch of γ-lactone), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~760 cm⁻¹ (C-Cl stretch).

-

Melting Point Analysis: Compare the experimental melting point with the literature value (58-60°C).[1] A sharp melting point range indicates high purity.

Safety and Waste Management

CRITICAL SAFETY INFORMATION

-

Thionyl Chloride (SOCl₂): This reagent is extremely hazardous. It is toxic, highly corrosive, and reacts violently with water to liberate toxic gases (HCl and SO₂).[5][7]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton®).

-

Spills: Neutralize small spills with sodium bicarbonate or a commercial spill absorbent for acids.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] For inhalation, move to fresh air immediately and seek medical attention.[5]

-

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be equipped with a gas trap to neutralize them.

-

Waste Disposal:

-

Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a stirred, ice-cold solution of sodium bicarbonate. This should be done in a fume hood.

-

All liquid and solid chemical waste must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[8]

-

References

- Process for the preparation of this compound.

- Preparation of 3-chlorophthalic anhydride.

- Preparation of 3-chlorophthalic anhydride.

-

Procedure - Organic Syntheses. Organic Syntheses. [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

Thionyl chloride Product Safety Assessment. Lanxess. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]

-

This compound PubChem Entry. National Institutes of Health. [Link]

- Method for separating 3-chlorophthalic anhydride from monochlorophthalic anhydride isomer mixture.

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]

- Process for the chlorination of phthalide and further treatment of the chlorination product.

-

Reactions of Phthalaldehydic Acid. ElectronicsAndBooks.com. [Link]

-

Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate. [Link]

Sources

- 1. US4446327A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lanxess.com [lanxess.com]

- 8. drexel.edu [drexel.edu]

Application Note & Protocol: High-Yield Synthesis of 3-Chlorophthalide via Catalytic Hydrolysis of o-Pentachloroxylene

Executive Summary

3-Chlorophthalide (3-CP) is a valuable intermediate in organic synthesis, notably for the introduction of the phthalidyl moiety in the development of pharmaceuticals and other fine chemicals.[1][2] Traditional synthesis routes often involve multiple steps, starting from less accessible precursors like phthalide or phthalaldehydic acid.[1] This document provides a robust, high-yield protocol for the direct synthesis of this compound via the catalytic hydrolysis of o-pentachloroxylene (α,α,α,α',α'-pentachloro-o-xylene). This single-step method is efficient, scalable, and offers high purity, making it a superior alternative for laboratory and industrial applications.[1] The protocol emphasizes control over reaction parameters, safety, and analytical validation.

Scientific Principle & Reaction Mechanism

The core of this protocol is the selective hydrolysis of the trichloromethyl (-CCl₃) and dichloromethyl (-CHCl₂) groups of o-pentachloroxylene. The overall reaction is as follows:

o-Pentachloroxylene + 2 H₂O --(Catalyst)--> this compound + 4 HCl

The transformation proceeds through a Lewis acid-catalyzed mechanism. The catalyst, typically iron(III) chloride (FeCl₃), activates the chlorinated methyl groups, facilitating a stepwise nucleophilic attack by water.[1] The trichloromethyl group is hydrolyzed to a carboxylic acid intermediate. Concurrently, the dichloromethyl group is hydrolyzed, and the resulting intermediate undergoes intramolecular cyclization with the newly formed carboxylic acid to yield the stable lactone, this compound.

A critical aspect of this process is the precise stoichiometric control of water.[1] Using approximately two molar equivalents of water ensures that the hydrolysis halts at the desired this compound stage, preventing over-hydrolysis which would lead to the formation of phthalic anhydride. The slow, controlled addition of water is paramount to manage the vigorous evolution of hydrogen chloride (HCl) gas and to ensure the water reacts immediately rather than escaping as vapor.[1]

Figure 1: Conceptual diagram of the catalytic hydrolysis reaction.

Safety & Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

-

o-Pentachloroxylene: A corrosive and lachrymatory compound. Avoid inhalation and skin contact.

-

Hydrogen Chloride (HCl) Gas: A highly toxic and corrosive gas is evolved in large quantities.[1] The reaction apparatus must be equipped with an efficient gas outlet leading to an HCl absorption vessel or a caustic scrubber (e.g., a trap containing concentrated NaOH solution).

-

Lewis Acid Catalysts (e.g., FeCl₃): Corrosive and moisture-sensitive. Handle with care.

-

High Temperatures: The reaction is conducted at elevated temperatures (120-150°C), posing a risk of thermal burns.

-

Thionyl Chloride (Mentioned in classical synthesis): For context, classical routes may use thionyl chloride, which is highly corrosive, reacts violently with water, and is toxic if inhaled.[3][4][5] This protocol avoids its use.

Required Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene), and a flame-retardant lab coat are mandatory.[5] An eyewash station and safety shower must be readily accessible.[5]

Detailed Experimental Protocol

This protocol is adapted from established and patented industrial procedures.[1]

Materials & Equipment

| Reagents & Materials | Equipment |

| o-Pentachloroxylene (o-PCX), ≥96% purity | 1 L Four-necked round-bottom flask |

| Iron(III) Chloride (FeCl₃), anhydrous | Mechanical stirrer with PTFE blade |

| Deionized Water | Reflux condenser |

| Sodium Hydroxide (for HCl scrubber) | Calibrated water proportioning pump (e.g., syringe pump) |

| Heating mantle with temperature controller & contact thermometer | |

| HCl absorption vessel/scrubber | |

| Vacuum distillation apparatus (packed column, condenser, receiver) |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for 3-CP synthesis.

Step-by-Step Procedure

-

Apparatus Assembly: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, and contact thermometer. Connect the outlet of the reflux condenser to the HCl absorption vessel. Connect the water proportioning pump to the remaining inlet via an introduction tube.[1]

-

Charging the Reactor: Charge the flask with 568 g (approx. 2 moles, assuming 98% purity) of molten o-pentachloroxylene. Note: o-PCX is a solid at room temperature and must be carefully melted before transfer.

-

Catalyst Addition: Add 0.4 g of anhydrous FeCl₃ to the molten o-PCX.[1]

-

Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature of 130-140°C.[1]

-

Controlled Water Addition: Once the temperature is stable, begin adding a total of 36 g (2 moles) of deionized water using the proportioning pump. The addition should be at a slow, uniform rate over a period of 2 hours.[1]

-

Causality Insight: The rate of water addition must match the rate of its consumption. If added too quickly, water will vaporize and escape, leading to an incomplete reaction. This slow addition also controls the rate of HCl evolution, preventing dangerous pressure buildup.[1]

-

-

Reaction Monitoring: The immediate and vigorous evolution of HCl gas upon water addition indicates the reaction has started. The reaction progress can be qualitatively monitored by the amount of HCl absorbed in the scrubber.[1]

-

Completion: After the water addition is complete, continue stirring the mixture at 130-140°C for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

-